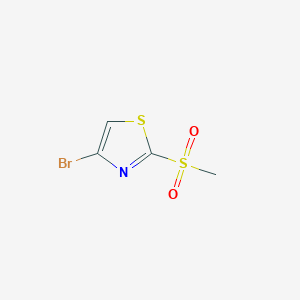

4-Bromo-2-(methylsulfonyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Bromo-2-(methylsulfonyl)thiazole” is a chemical compound with the CAS Number: 1209457-93-1. It has a molecular weight of 242.12 and its linear formula is C4H4BRNO2S2 . The compound is also known by its IUPAC name, 4-bromo-1,3-thiazol-2-yl methyl sulfone .

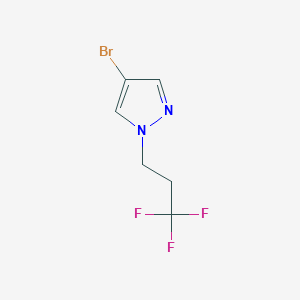

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(methylsulfonyl)thiazole” consists of a five-membered thiazole ring with a bromine atom at the 4th position and a methylsulfonyl group at the 2nd position .

Physical And Chemical Properties Analysis

“4-Bromo-2-(methylsulfonyl)thiazole” has a molecular weight of 242.12 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the search results.

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including 4-Bromo-2-(methylsulfonyl)thiazole, have been found to exhibit antioxidant activity . This property makes them useful in the development of drugs that can neutralize harmful free radicals in the body.

Analgesic Activity

Thiazole compounds have been reported to possess analgesic properties . This means they can be used in the creation of pain-relieving medications.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory effects . They can be used in the development of drugs for conditions that involve inflammation, such as arthritis.

Antimicrobial Activity

Thiazole compounds have demonstrated antimicrobial properties . They can be used in the development of drugs to combat various bacterial infections.

Antifungal Activity

Thiazole derivatives have been found to have antifungal properties . This makes them useful in the development of antifungal drugs.

Antiviral Activity

Thiazole compounds have shown antiviral effects . They can be used in the development of drugs to treat viral infections.

Antitumor Activity

Thiazole derivatives have demonstrated antitumor or cytotoxic properties . This makes them potential candidates for the development of cancer treatments.

Neuroprotective Activity

Thiazole compounds have been found to have neuroprotective effects . This means they can be used in the development of drugs to treat neurodegenerative diseases.

Orientations Futures

While specific future directions for “4-Bromo-2-(methylsulfonyl)thiazole” were not found in the search results, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing new thiazole derivatives and investigating their potential applications in medicine and other fields .

Mécanisme D'action

Target of Action

4-Bromo-2-(methylsulfonyl)thiazole is a synthetic compound that has been found to have antibacterial activity . The primary targets of this compound are bacterial cells, specifically both Gram-negative and Gram-positive bacteria . The compound’s antibacterial activity is due to the combination of thiazole and sulfonamide groups, which are known for their antibacterial properties .

Mode of Action

The compound interacts with its bacterial targets by disrupting their cellular functions . It is suggested that the compound works in conjunction with a cell-penetrating peptide called octaarginine . . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

It is known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They can act as antimicrobial, antifungal, antiviral, and antitumor agents . The compound’s effect on these pathways leads to the disruption of bacterial cell functions, resulting in their death .

Result of Action

The result of the action of 4-Bromo-2-(methylsulfonyl)thiazole is the death of bacterial cells . The compound, in conjunction with octaarginine, displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . It creates pores in the bacterial cell membranes, leading to faster killing-kinetics towards bacterial cells .

Propriétés

IUPAC Name |

4-bromo-2-methylsulfonyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2S2/c1-10(7,8)4-6-3(5)2-9-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMVBLJOSZWLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(methylsulfonyl)thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)

![1-[1-(propan-2-yl)-1H-pyrazol-3-yl]propan-2-one](/img/structure/B1376720.png)